![molecular formula C9H12Cl2N4 B1443254 [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride CAS No. 1215840-38-2](/img/structure/B1443254.png)
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .
Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
Physical And Chemical Properties Analysis
1,3-diazole is amphoteric in nature i.e., it shows both acidic and basic properties .
Scientific Research Applications
Spin Crossover in Iron(II) Complexes
This compound is used in synthesizing novel iron(II) coordination compounds that exhibit high-temperature spin crossover properties. This phenomenon is crucial for developing smart materials that change their magnetic properties in response to temperature changes .
Luminescent Metal-Organic Frameworks (MOFs)
Researchers have utilized this compound to create luminescent MOFs. These frameworks are promising for sensing applications, particularly in detecting metal ions like Fe3+ through luminescence quenching .
Antifungal Therapeutics
The compound has been incorporated into molecules showing potent anti-Candida activity. It offers a promising scaffold for developing new antifungal agents with potential therapeutic applications .
Cancer Radiotherapy Sensitizers
Derivatives of this compound have been explored for their potential as sensitizers in cancer radiotherapy. These compounds could enhance the effectiveness of radiotherapy in cancer treatment .
Coordination Chemistry and Crystallography
In coordination chemistry, this compound serves as a ligand to form complex structures with metals. These complexes are studied using crystallography to understand their geometric and electronic structures .
Photoluminescence Studies
The compound’s derivatives are used in photoluminescence studies to explore their emission properties. This research can lead to the development of new materials for optoelectronic devices .
Synthesis of Coordination Compounds
It acts as a precursor in the synthesis of various coordination compounds. These compounds are analyzed for their structural, magnetic, and electronic properties, contributing to material science .
Molecular Sensing and Detection
The compound is integral in designing molecular sensors that can detect specific substances or changes in the environment. This has significant implications for environmental monitoring and diagnostics .
Mechanism of Action
Target of Action
Imidazole-containing compounds, such as this one, are known to have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that imidazole-containing compounds are known to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
One study showed that a similar compound had an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
In an in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .
Future Directions
There is a great importance of heterocyclic ring-containing drugs . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .
properties
IUPAC Name |
(6-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13;;/h1-5,7H,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSJQMACCROAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride | |
CAS RN |
1215840-38-2 | |
Record name | 1-[6-(1H-imidazol-1-yl)pyridin-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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